molecular formula C14H14N2O5S B2839190 METHYL 4-[3-(2,4-DIOXO-1,3-THIAZOLIDIN-3-YL)PROPANAMIDO]BENZOATE CAS No. 620099-99-2

METHYL 4-[3-(2,4-DIOXO-1,3-THIAZOLIDIN-3-YL)PROPANAMIDO]BENZOATE

Cat. No.: B2839190
CAS No.: 620099-99-2
M. Wt: 322.34
InChI Key: JZUZICLTWRNERB-UHFFFAOYSA-N
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Description

METHYL 4-[3-(2,4-DIOXO-1,3-THIAZOLIDIN-3-YL)PROPANAMIDO]BENZOATE is a synthetic organic compound with a complex structure It is characterized by the presence of a thiazolidine ring, a benzoate ester, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-[3-(2,4-DIOXO-1,3-THIAZOLIDIN-3-YL)PROPANAMIDO]BENZOATE typically involves multiple steps. One common method includes the reaction of 4-aminobenzoic acid with 3-(2,4-dioxo-1,3-thiazolidin-3-yl)propanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond. The resulting product is then esterified using methanol and a catalyst like sulfuric acid to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

METHYL 4-[3-(2,4-DIOXO-1,3-THIAZOLIDIN-3-YL)PROPANAMIDO]BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

METHYL 4-[3-(2,4-DIOXO-1,3-THIAZOLIDIN-3-YL)PROPANAMIDO]BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 4-[3-(2,4-DIOXO-1,3-THIAZOLIDIN-3-YL)PROPANAMIDO]BENZOATE involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The compound may also modulate signaling pathways involved in inflammation or microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 4-[3-(2,4-DIOXO-1,3-THIAZOLIDIN-3-YL)PROPANAMIDO]BENZOATE is unique due to its specific structural features, including the propanoylamino linkage and the positioning of the thiazolidine ring. These structural elements contribute to its distinct chemical reactivity and potential biological activities .

Properties

IUPAC Name

methyl 4-[3-(2,4-dioxo-1,3-thiazolidin-3-yl)propanoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O5S/c1-21-13(19)9-2-4-10(5-3-9)15-11(17)6-7-16-12(18)8-22-14(16)20/h2-5H,6-8H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZUZICLTWRNERB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CCN2C(=O)CSC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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